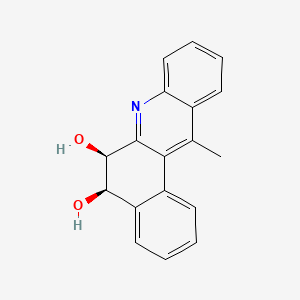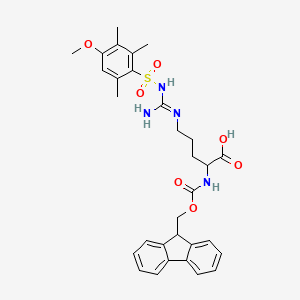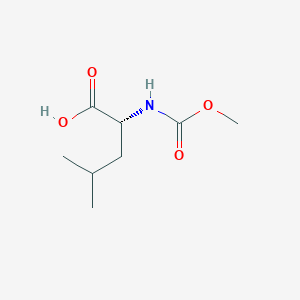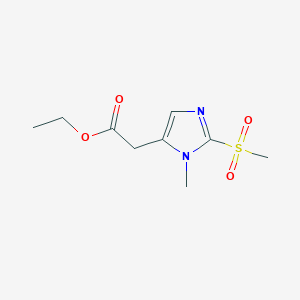
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate is an organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This particular compound features an ethyl ester group, a methylsulfonyl group, and a substituted imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.
-
Introduction of the Methylsulfonyl Group: : The methylsulfonyl group can be introduced via sulfonation reactions. This step usually involves the reaction of the imidazole derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.
-
Esterification: : The final step involves the esterification of the carboxylic acid derivative of the imidazole compound with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as advanced purification techniques like crystallization and chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.
Substitution: The imidazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. The imidazole ring can participate in various interactions, including π-π stacking and coordination with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and biological activity.
Methyl 2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
2-(1-methyl-2-(methylsulfonyl)-1H-imidazol-5-yl)acetic acid: The free acid form, which may have different pharmacokinetic properties compared to the ester derivatives.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and the methylsulfonyl group, which confer specific chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H14N2O4S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-2-methylsulfonylimidazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O4S/c1-4-15-8(12)5-7-6-10-9(11(7)2)16(3,13)14/h6H,4-5H2,1-3H3 |
InChI Key |
AIXGBRBCDWNZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N1C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


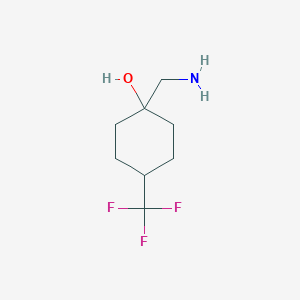
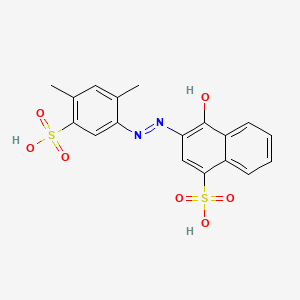
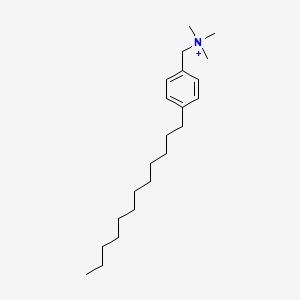
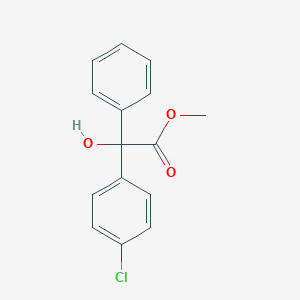
![2-Methyl-7-oxo-3-(m-tolyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12820036.png)
![tert-Butyl (2-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B12820043.png)
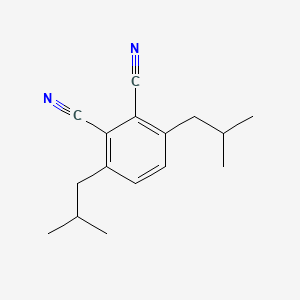
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)

